molecular formula C24H19N B3267088 N,N-Diphenyl-[1,1'-biphenyl]-4-amine CAS No. 4432-94-4

N,N-Diphenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B3267088
CAS No.: 4432-94-4
M. Wt: 321.4 g/mol
InChI Key: OJBSYCMUWONLAE-UHFFFAOYSA-N
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Description

N,N-Diphenyl-[1,1’-biphenyl]-4-amine is an organic compound known for its application in various fields, particularly in organic electronics. This compound is characterized by its biphenyl core structure with two phenyl groups attached to the nitrogen atom. It is commonly used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent hole mobility and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenyl-[1,1’-biphenyl]-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-N,N-diphenylaniline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction typically occurs in a solvent such as toluene or ethanol, with a base like potassium carbonate, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of N,N-Diphenyl-[1,1’-biphenyl]-4-amine often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted biphenyls, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diphenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Diphenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) in electronic devices, enhancing their efficiency and performance. The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which provides a balance of thermal stability, hole mobility, and ease of synthesis. This makes it particularly valuable in the field of organic electronics, where these properties are crucial for device performance .

Properties

IUPAC Name

N,N,4-triphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBSYCMUWONLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In another embodiment, there is provided a method for forming an arylamine, comprising adding 4-bromobiphenyl and diphenylamine in toluene into a continuous plug flow reactor, the continuous plug flow reactor further comprising continuously reacting the 4-bromobiphenyl and the diphenylamine in the toluene in a presence of a base and a palladium catalyst under Buchwald conditions in the continuous plug flow reactor, adding a phosphonium-based ionic liquid with tri-t-butylphospine to the 4-bromobiphenyl and the diphenylamine in the continuous plug flow reactor, continuously reacting the 4-bromobiphenyl and the diphenylamine in the toluene and the phosphonium-based ionic liquid with the tri-t-butylphospine in the presence of the base and the palladium catalyst under Buchwald conditions in the continuous plug flow reactor until N,N-diphenyl-4-biphenylamine is produced, and collecting the N,N-diphenyl-4-biphenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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